molecular formula C24H28N6OS B2879343 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 954023-46-2

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2879343
CAS RN: 954023-46-2
M. Wt: 448.59
InChI Key: ALLXUERYSUZSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N6OS and its molecular weight is 448.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is involved in the synthesis of heterocyclic compounds, which have shown promising antioxidant activities. These activities are derived from the preparation of novel derivatives such as thieno[2,3-d]pyrimidin-4(3H)-ones, 4-iminothieno[2,3-d]pyrimidin-3-ylamines, and various imidazol-5(4H)-ones, demonstrating the compound's utility in generating biologically active molecules (Taha, 2012).

Antitumor and Cytotoxic Activities

The compound has been involved in the synthesis of derivatives that were evaluated for their antitumor activities. For example, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against human breast adenocarcinoma cell lines, where some derivatives showed mild to moderate activity, indicating the potential for cancer treatment research (El-Morsy et al., 2017).

Anti-inflammatory and Analgesic Potential

This compound derivatives have also been assessed for their anti-inflammatory and analgesic properties. This includes the evaluation of thiazole derivatives for their pharmacological potential, where compounds have shown significant analgesic and anti-inflammatory effects, underscoring the compound's relevance in developing new therapeutic agents (Faheem, 2018).

Insecticidal Activities

The compound's derivatives have been explored for their insecticidal properties, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing novel insecticides that can contribute to more effective pest management strategies in agriculture (Fadda et al., 2017).

properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS/c1-16(2)14-26-22-20-15-27-30(23(20)29-24(28-22)32-3)12-11-25-21(31)13-18-9-6-8-17-7-4-5-10-19(17)18/h4-10,15-16H,11-14H2,1-3H3,(H,25,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLXUERYSUZSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.